(4-Isothiocyanatophenyl)(2-methylphenyl)amine
Description
Properties
IUPAC Name |
N-(4-isothiocyanatophenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-11-4-2-3-5-14(11)16-13-8-6-12(7-9-13)15-10-17/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNPTBYEFNDWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isothiocyanatophenyl)(2-methylphenyl)amine typically involves the reaction of 4-isothiocyanatophenylamine with 2-methylaniline. One common method is the nucleophilic substitution reaction, where the isothiocyanate group reacts with the amine group under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylbenzene, under nitrogen protection to prevent oxidation .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Nucleophilic Addition at the Isothiocyanate Group
The isothiocyanate moiety undergoes nucleophilic attack by amines, alcohols, and thiols, forming thioureas, thiocarbamates, and thioamides, respectively.
Reaction with Amines
Primary/secondary amines react with the isothiocyanate group to form substituted thioureas. This reaction is highly efficient and proceeds under mild conditions (e.g., room temperature, polar aprotic solvents) .
Example Reaction:
Experimental Data:
| Amine (R-NH₂) | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Aniline | DCM | 25 | 85–92 | |
| Benzylamine | THF | 40 | 78 |
Mechanistically, the nucleophilic amine attacks the electrophilic thiocarbonyl carbon, followed by proton transfer to yield the thiourea . Steric hindrance from the 2-methylphenyl group slightly reduces reaction rates compared to simpler aryl isothiocyanates.
Electrophilic Substitution on the Aromatic Rings
The aromatic amine and methyl-substituted phenyl rings participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nitration
The electron-rich aromatic amine ring undergoes nitration preferentially at the para position relative to the amine group.
Conditions:
Product:
Sulfonation
Sulfonation occurs on the methyl-substituted phenyl ring, directed by the methyl group’s electron-donating effect.
Conditions:
Cyclization Reactions
Under acidic or basic conditions, the compound undergoes intramolecular cyclization to form heterocyclic systems.
Formation of Benzothiazoles
Heating with elemental sulfur and a base (e.g., DBU) induces cyclization, yielding benzothiazole derivatives.
Conditions:
Mechanism:
-
Sulfur insertion into the aromatic C-H bond.
Oxidation of the Aromatic Amine
The amine group oxidizes to a nitroso derivative using mild oxidizing agents (e.g., NaIO₄):
Yield: 65–72% (in aqueous ethanol) .
Reduction of the Isothiocyanate
Catalytic hydrogenation (H₂/Pd-C) reduces the -N=C=S group to a -NH-CH₂-SH moiety .
Coordination Chemistry
The aromatic amine and isothiocyanate groups act as ligands for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic activity .
Example Complex:
Applications:
Scientific Research Applications
(4-Isothiocyanatophenyl)(2-methylphenyl)amine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to form stable urea and thiourea linkages.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Isothiocyanatophenyl)(2-methylphenyl)amine involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The isothiocyanate group is highly reactive and can form stable thiourea or urea linkages with amines and other nucleophiles. This reactivity makes it useful in bioconjugation and labeling studies, where it can be used to modify proteins, peptides, and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine
- Structure : Differs by a para-methoxy (-OCH₃) group instead of o-tolyl.
- Molecular Weight : ~254.28 g/mol (estimated).
- Key Differences :
- The methoxy group is electron-donating, enhancing the electron density of the aromatic ring, which may increase nucleophilicity at the isothiocyanate group compared to the sterically hindered o-tolyl substituent.
- Commercial availability (CymitQuimica) suggests its use in coupling reactions for fluorescent probes or drug intermediates .
b. Dimethyl-(4-thiocyanato-phenyl)-amine (CAS: 7152-80-9)
- Structure : Features dimethylamine (-N(CH₃)₂) instead of o-tolyl.
- Molecular Weight : 178.26 g/mol.
- Lower molecular weight improves solubility in polar solvents .
4-(Trifluoromethoxy)phenylisothiocyanate
- Structure : Contains a trifluoromethoxy (-OCF₃) group, a strong electron-withdrawing substituent.
- Key Differences :
Structural Analogues with Heterocyclic Moieties
a. N-(2-Methylphenyl)-4H-3,1-benzothiazin-2-amine (CAS: 108288-50-2)
- Structure : Incorporates a benzothiazin ring instead of the isothiocyanate group.
- Key Differences: The sulfur-containing heterocycle introduces π-conjugation, altering UV-Vis absorption properties. Potential applications in materials science due to extended aromatic systems .
1-[1H-5-Methyl-4-pyrazolyl]-3-[4-(2-methylphenyl)-1-piperazinyl]-1-propanone
Physicochemical Properties and Reactivity
Biological Activity
(4-Isothiocyanatophenyl)(2-methylphenyl)amine, also known by its CAS number 1177331-27-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an isothiocyanate group attached to a phenyl ring, which is further substituted with a 2-methylphenyl amine moiety. This unique structure allows it to interact with various biological targets, potentially influencing multiple biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : It may bind to specific proteins or enzymes, modulating their activity. The isothiocyanate group is known for its ability to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or activation.
- Signaling Pathways : The compound might influence key signaling pathways involved in cellular processes such as apoptosis, proliferation, and inflammation. This modulation can lead to various therapeutic effects .
Biological Activities
-
Antimicrobial Activity :
- Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with isothiocyanate groups have demonstrated efficacy against a range of pathogens, including bacteria and fungi . The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity, which could be extrapolated for this compound.
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various isothiocyanate derivatives found that those with similar structural features to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated MIC values ranging from 0.5 to 5 µg/mL .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with isothiocyanate compounds showed reduced viability and increased apoptosis rates compared to untreated controls. For example, a related compound exhibited an IC50 value of 12 µM against breast cancer cells, indicating strong anticancer activity .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (4-Isothiocyanatophenyl)(2-methylphenyl)amine, and how can purity be optimized?
- Methodology :
- The compound’s isothiocyanate group can be introduced via thiophosgene or thiocyanate precursors reacting with a primary amine intermediate. For example, the 2-methylphenylamine moiety can be functionalized with a 4-isothiocyanatophenyl group through nucleophilic substitution under anhydrous conditions (e.g., DMF, 0–5°C, argon atmosphere) .
- Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 6.8–7.5 ppm, isothiocyanate carbon at δ ~125 ppm).
- FT-IR : The isothiocyanate group shows a sharp peak at ~2050–2100 cm⁻¹ (N=C=S stretch) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₁₁N₂S: 239.0648, observed: 239.0645) .
Q. How should researchers handle and store this compound to prevent decomposition?
- Methodology :
- Store under inert gas (argon) at –20°C in amber vials to minimize light/oxygen exposure. Conduct stability assays via periodic HPLC to detect degradation products (e.g., thiourea derivatives from hydrolysis).
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported reactivity of the isothiocyanate group under varying conditions?
- Methodology :
- Design kinetic studies comparing reaction rates in polar aprotic (DMF) vs. protic (methanol) solvents. Monitor intermediates via in-situ FT-IR or LC-MS. For example, conflicting reports on hydrolysis rates can be addressed by controlling pH (buffered solutions) and temperature .
- Data Analysis : Use Arrhenius plots to model activation energy differences. Reconcile discrepancies by identifying side reactions (e.g., dimerization) via HRMS .
Q. How can the skin sensitization potential of this compound be assessed using in vivo and in vitro models?
- Methodology :
- In Vivo : Local Lymph Node Assay (LLNA) in mice, measuring stimulation indices (SI). A positive result (SI ≥3) indicates sensitization potential. For example, similar epoxy compounds (e.g., Glycidyl 2-methylphenyl ether) showed SI =16.1 at 10% concentration .
- In Vitro : KeratinoSens™ assay to assess Nrf2 pathway activation. Compare EC₃ values (concentration producing 3x baseline response) to prioritize compounds for further testing .
Q. What strategies optimize the compound’s application in synthesizing functionalized polymers or metal-organic frameworks (MOFs)?
- Methodology :
- Use the isothiocyanate group as a ligand for transition metals (e.g., Co, Cu). Monitor coordination via UV-Vis (d-d transitions) and single-crystal X-ray diffraction (employ SHELXL for refinement ).
- For MOFs, assess porosity via BET surface area analysis and thermal stability via TGA. Compare linker efficiency with analogous amine or thiourea derivatives .
Contradiction Resolution in Literature
- Example : If studies report conflicting optimal reaction temperatures (e.g., 0°C vs. room temperature), conduct a design of experiments (DoE) varying temperature, solvent, and catalyst. Use ANOVA to identify statistically significant factors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
